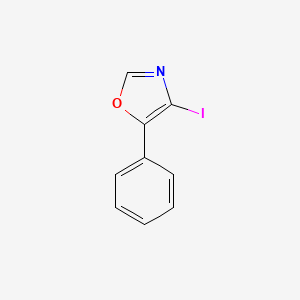

4-Iodo-5-phenyloxazole

Description

Overview of Oxazole (B20620) Chemistry and Derivatives

Oxazoles are five-membered heterocyclic compounds featuring an oxygen atom at position 1 and a nitrogen atom at position 3. derpharmachemica.com This arrangement of heteroatoms within the aromatic ring imparts a unique electronic character, influencing its reactivity and making it a valuable scaffold in medicinal chemistry. tandfonline.comnih.gov The oxazole nucleus is a component of various natural products, including those with antiviral and alkaloidal properties. derpharmachemica.com The first synthesis of an oxazole dates back to the 1800s, with significant advancements in its chemistry occurring during World War II in connection with penicillin research. derpharmachemica.com

The reactivity of the oxazole ring is a key aspect of its chemical utility. It can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. numberanalytics.com Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present on the ring. tandfonline.com Conversely, nucleophilic substitution is more common at the C2 position, followed by C4 and C5. tandfonline.com The ability to functionalize the oxazole ring at different positions allows for the synthesis of a wide array of derivatives with diverse biological activities. tandfonline.comnih.gov

Importance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocyclic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in organic synthesis. sigmaaldrich.com The presence of a halogen atom significantly influences the electronic properties of the heterocyclic ring and provides a reactive handle for further chemical transformations. sigmaaldrich.com These compounds serve as crucial intermediates in the construction of more complex molecular architectures. sigmaaldrich.com

The utility of halogenated heterocycles is particularly evident in modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of carbon-carbon and carbon-heteroatom bond formation. The carbon-halogen bond can be selectively activated by a metal catalyst, typically palladium, allowing for the introduction of a wide range of substituents. This versatility makes halogenated heterocycles indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comchemimpex.com The regioselective halogenation of heterocycles can be achieved under mild conditions, for example, by using N-halosuccinimides in fluorinated alcohols. acs.org

Rationale for Research into 4-Iodo-5-phenyloxazole as a Synthetic Building Block

The specific structure of this compound makes it a particularly valuable synthetic intermediate. The presence of the iodine atom at the C4 position of the oxazole ring offers a prime site for functionalization. The carbon-iodine bond is the most reactive among the halogens in many catalytic cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope.

Scope and Objectives of Academic Inquiry for this compound

Academic inquiry into this compound is multifaceted, focusing on several key areas. A primary objective is the development of efficient and regioselective methods for its synthesis. This includes exploring novel synthetic routes that are both high-yielding and environmentally benign.

A second major area of investigation is the exploration of its reactivity in various chemical transformations. Researchers are keen to understand the full extent of its utility in cross-coupling reactions, as well as in other transformations that can further functionalize the oxazole ring. This includes studying the influence of different catalysts, ligands, and reaction conditions on the outcome of these reactions.

Furthermore, a significant goal is the application of this compound in the synthesis of target molecules with potential biological or material applications. By leveraging its unique chemical properties, researchers aim to construct novel compounds for evaluation in areas such as drug discovery and materials science. This aligns with the broader trend of utilizing substituted oxazoles as scaffolds for a wide range of therapeutic agents. researchgate.netcore.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJJJCCSNMFYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 5 Phenyloxazole

Multi-Step Synthesis from Precursor Molecules

Multi-step syntheses offer greater flexibility and control in constructing the 4-iodo-5-phenyloxazole molecule. These routes involve the formation of the oxazole (B20620) ring from various precursors, with the iodine atom being introduced either before, during, or after the cyclization step.

A classic route to the oxazole core is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor using a dehydrating agent like sulfuric acid or phosphorus oxychloride. pharmaguideline.comwikipedia.org To synthesize this compound via this pathway, one would first prepare 5-phenyloxazole (B45858) from the appropriate 2-acylamino-ketone.

Following the successful synthesis of the 5-phenyloxazole core, a subsequent iodination step is required. As established, direct electrophilic iodination is inefficient. researchgate.net Therefore, the most effective method is the metalation-iodination sequence described previously (see Section 2.1.1). This two-stage approach—Robinson-Gabriel cyclodehydration followed by C4-metalation and iodination—provides a reliable pathway to this compound.

Palladium-catalyzed reactions are powerful tools for the synthesis of heterocyclic compounds. One such application is the synthesis of 2,5-disubstituted oxazoles from the reaction of N-propargylamides with aryl iodides, catalyzed by a palladium complex. organic-chemistry.org This reaction proceeds through a palladium-catalyzed coupling followed by an in situ cyclization. organic-chemistry.org

While this method does not directly yield a 4-iodo product, its versatility allows for potential adaptation. For instance, one could envision a strategy starting with an appropriately substituted and iodinated precursor that could undergo a palladium-catalyzed cyclization to form the this compound ring system directly. Another possibility is the application of palladium-catalyzed C-H activation and functionalization technologies, although direct C4-iodination of oxazoles via this method is not yet standard.

Hypervalent iodine reagents, or Iodine(III) reagents, have emerged as mild and efficient promoters for a variety of oxidative cyclization reactions to form heterocyclic rings, including oxazoles. bohrium.comnih.govorganic-chemistry.org These metal-free methods offer an attractive alternative to traditional syntheses.

One prominent strategy involves the oxidative cyclization of N-styrylbenzamides using an in-situ generated hypervalent iodine(III) species, such as PhI(OTf)₂, to produce 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org Another approach is the direct, one-pot synthesis of substituted oxazoles from ketones and nitriles, promoted by iodosobenzene (B1197198) (PhI=O) in the presence of a strong acid. nih.gov

For the specific synthesis of iodo-substituted oxazoles, methods that perform an iodocyclization are particularly relevant. For example, the combination of (diacetoxyiodo)benzene (B116549) and trimethylsilyl (B98337) iodide can effect the intramolecular iodocyclization of N-allylamides, leading to 5-iodomethyl-2-oxazoline intermediates, which are direct precursors to iodo-substituted oxazoles. thieme-connect.comnsf.gov This demonstrates a powerful Iodine(III)-mediated pathway where the iodine atom is incorporated during the ring-forming step.

Table 2: Examples of Iodine-Mediated Oxazole Synthesis

| Precursors | Key Reagents | Product Type | Reference |

|---|---|---|---|

| N-Styrylbenzamides | PhI(OTf)₂ (in situ) | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Ketones, Nitriles | Iodosobenzene (PhI=O), Tf₂NH | 2,4,5-Trisubstituted Oxazoles | nih.gov |

This interactive table showcases various Iodine(III)-mediated cyclization strategies for synthesizing oxazole derivatives.

Regioselective Halogen Dance Rearrangements

The halogen dance reaction (HDR) is a powerful tool for the isomerization of halo-substituted aromatic and heteroaromatic compounds, driven by a strong base. This rearrangement allows for the introduction of functionalities at positions that are not easily accessible through classical methods. researchgate.netclockss.org

Mechanistic Investigations of Iodo-Dance Reactions in Oxazoles

The migration of an iodine atom around the oxazole ring, particularly the transformation of 5-iodooxazoles to 4-iodooxazoles, has been a subject of detailed mechanistic study. researchgate.net The process is typically initiated by deprotonation at the most acidic position of the oxazole ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This generates a carbanionic intermediate.

The proposed mechanism for the halogen dance in iodooxazoles involves a series of equilibria. Following the initial deprotonation, an intramolecular or intermolecular halogen transfer can occur, leading to a new lithiated oxazole species with the iodine atom at a different position. The ultimate position of the iodine is dictated by the relative thermodynamic stability of the possible organolithium intermediates. Research comparing the halogen dance of 5-bromooxazoles and 5-iodooxazoles has provided valuable insights into the subtle electronic and steric factors governing this rearrangement. researchgate.net

Optimization of Reaction Conditions for Regioisomer Control

Achieving high regioselectivity in the halogen dance reaction is paramount for its synthetic utility. The choice of base, solvent, temperature, and even the presence of additives can significantly influence the outcome, favoring the formation of one regioisomer over others. researchgate.netresearchgate.net

For the conversion of 5-iodooxazoles to their 4-iodo counterparts, a systematic optimization of reaction conditions is crucial. Studies have shown that while LDA can effect the rearrangement, the yields can be moderate and accompanied by side products. researchgate.net The table below summarizes the effect of different bases on the halogen dance rearrangement of a model 5-iodooxazole.

Table 1: Effect of Base on the Halogen Dance Rearrangement of a 5-Iodooxazole Derivative

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results | Reference |

|---|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), reduced oxazole (31%) | researchgate.net |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction | researchgate.net |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction | researchgate.net |

| 4 | KDA | 1.5 | THF | -78 | 5-iodooxazole (46%), reduced oxazole (54%) | researchgate.net |

| 5 | n-BuLi | 1.0 | THF | -78 | reduced oxazole (98%) | researchgate.net |

Data sourced from a study on the halogen dance rearrangement of iodooxazoles. researchgate.net

These results highlight the sensitivity of the reaction to the nature of the base. While LDA provides the desired product, other bases are either unreactive or lead to undesired side reactions like reductive dehalogenation. Further optimization has revealed that the use of a catalytic amount of an organic additive, such as 2-(butylsulfanyl)-5-bromooxazole, can significantly improve the yield of the desired 4-iodooxazole. researchgate.net

Transition-Metal-Mediated Routes to this compound Scaffolds

Transition-metal catalysis offers a powerful and versatile alternative for the synthesis of this compound, often proceeding with high efficiency and selectivity under milder conditions than the halogen dance reaction.

Copper-Catalyzed Halogenation Methodologies

Copper catalysts have emerged as a cost-effective and efficient means to facilitate the C-H halogenation of various heterocycles, including oxazoles. nih.govbeilstein-journals.org The direct iodination of 5-phenyloxazole at the C4 position can be achieved using a copper-based catalytic system.

A notable method involves the use of copper(II) bromide (CuBr₂) as a catalyst in the presence of a ligand and a base. For instance, the iodination of 5-phenyloxazole has been successfully carried out using a catalytic system comprising CuBr₂, 1,10-phenanthroline, and lithium tert-butoxide (LiOt-Bu). nih.gov This approach allows for the direct functionalization of the C-H bond at the 4-position of the oxazole ring, providing a direct route to the desired this compound. The reaction is believed to proceed through a copper-mediated single electron transfer (SET) mechanism.

Alternative Metal-Catalyzed Synthetic Protocols

While copper catalysis is prominent, other transition metals can also be employed for the synthesis of iodo-oxazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to construct the 5-phenyloxazole core, which can then be subjected to a subsequent iodination step. researchgate.net However, direct C-H activation and halogenation using other metals remain an active area of research.

For instance, methodologies developed for the halogenation of other heterocyclic systems could potentially be adapted for the synthesis of this compound. These include protocols using various palladium, rhodium, or iridium catalysts that are known to mediate C-H activation and subsequent functionalization. The choice of the metal, ligand, and reaction conditions is critical for achieving the desired regioselectivity and yield.

Advanced Spectroscopic and Structural Characterization of 4 Iodo 5 Phenyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, offering detailed information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy provides precise chemical shift values, which are indicative of the electronic environment of the hydrogen and carbon atoms within a molecule.

In the ¹H NMR spectrum of a 5-phenyloxazole (B45858) derivative, the protons on the phenyl group typically appear as multiplets in the aromatic region. For instance, in 2-(4-methoxyphenyl)-5-phenyloxazole (B11787221), the aromatic protons are observed as doublets and multiplets between δ 7.01 and 8.07 ppm. amazonaws.com Similarly, for 2-(4-chlorophenyl)-5-phenyloxazole, the aromatic protons resonate in the range of δ 7.33-8.02 ppm. amazonaws.com The specific chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(4-methoxyphenyl)-5-phenyloxazole, the carbon signals are observed between δ 55.39 and 161.41 ppm. amazonaws.com The introduction of an electron-withdrawing group, such as a cyano group in 4-(5-phenyloxazol-2-yl)benzonitrile, shifts the carbon signals, with resonances appearing between δ 113.52 and 159.23 ppm. amazonaws.com In pyrazole (B372694) systems, which are structurally related to oxazoles, the chemical shifts of the C4 carbon have been shown to correlate with the Hammett constants of substituents on the aryl rings, indicating a transmission of electronic effects through the heterocyclic ring. researchgate.net

Below is a data table summarizing the ¹H and ¹³C NMR chemical shifts for derivatives of 5-phenyloxazole.

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 2-(4-methoxyphenyl)-5-phenyloxazole amazonaws.com | CDCl₃ | 8.07 (d, J = 9.0 Hz, 2H), 7.68 (d, J = 7.5 Hz, 2H), 7.48-7.42 (m, 3H), 7.34 (d, J = 7.2 Hz, 1H), 7.01 (d, J = 9.0 Hz, 1H), 3.89 (s, 3H) | 161.41, 150.75, 128.91, 128.23, 127.99, 124.07, 123.06, 120.29, 114.27, 55.39 |

| 2-(4-chlorophenyl)-5-phenyloxazole amazonaws.com | CDCl₃ | 8.02 (d, J = 7.8 Hz, 2H), 7.68 (d, J = 7.5 Hz, 2H), 7.45-7.41 (m, 5H), 7.33 (t, J = 7.2 Hz, 1H) | 160.22, 151.55, 136.42, 129.16, 128.99, 128.63, 127.83, 127.54, 125.95, 124.25, 123.56 |

| 4-(5-phenyloxazol-2-yl)benzonitrile amazonaws.com | CDCl₃ | 8.21 (d, J = 8.4 Hz, 2H), 7.79-7.73 (m, 4H), 7.51-7.46 (m, 3H), 7.39 (t, J = 7.2 Hz, 1H) | 159.23, 152.56, 132.73, 131.19, 129.15, 127.46, 126.98, 124.51, 124.14, 118.47, 113.52 |

| 2-(4-fluorophenyl)-5-phenyloxazole amazonaws.com | CDCl₃ | 8.08-8.06 (m, 2H), 7.68 (d, J = 6.3 Hz, 4H), 7.44-7.40 (m, 3H), 7.36-7.32 (m, 1H), 7.17-7.13 (m, 2H) | 165.31, 162.81, 160.32, 151.36, 128.95, 128.51, 128.44, 128.35, 127.91, 124.18, 123.84, 123.81, 123.38, 116.13, 115.91 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule. rsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information on longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of a molecule and assigning quaternary carbons. sdsu.eduyoutube.com

For complex heterocyclic systems, the combination of these 2D NMR experiments is essential for complete structural assignment. rsc.orgresearchgate.net For example, in the analysis of complex organic molecules, HMBC is used to confirm and reject proposed NMR assignments by observing cross-peaks that indicate long-range J-coupling between protons and carbons. sdsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. This is a critical step in the identification of new or synthesized molecules. For example, the HRMS data for 2-(4-methoxyphenyl)-5-phenyloxazole shows a calculated mass of 251.0946 for the molecular ion [M+], with the found mass being 251.0942, confirming the elemental formula C₁₆H₁₃NO₂. amazonaws.com Similarly, for 2-(4-chlorophenyl)-5-phenyloxazole, the calculated mass for [M+] is 255.0451, and the found mass is 255.0447 (C₁₅H₁₀ClNO). amazonaws.com

The table below presents HRMS data for several 5-phenyloxazole derivatives.

| Compound | Formula | Calculated Mass (M+) | Found Mass (M+) |

| 2-(4-methoxyphenyl)-5-phenyloxazole amazonaws.com | C₁₆H₁₃NO₂ | 251.0946 | 251.0942 |

| 2-(4-chlorophenyl)-5-phenyloxazole amazonaws.com | C₁₅H₁₀ClNO | 255.0451 | 255.0447 |

| 4-(5-phenyloxazol-2-yl)benzonitrile amazonaws.com | C₁₆H₁₀N₂O | 246.0793 | 246.0787 |

| 2-(4-fluorophenyl)-5-phenyloxazole amazonaws.com | C₁₅H₁₀FNO | 239.0746 | 239.0742 |

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be detected by the mass spectrometer. This technique is often used to detect protonated molecules [M+H]⁺ or other adducts. For instance, the analysis of reaction mixtures containing oxazole (B20620) derivatives by ESI-MS can help in the detection of reaction intermediates and products. beilstein-journals.org

Fragmentation Pathway Analysis

Electron Impact Mass Spectrometry (EI-MS) provides critical information about the structure of 4-iodo-5-phenyloxazole by analyzing the fragmentation pattern of its molecular ion. The presence of the phenyl ring, the oxazole heterocycle, and the iodine atom leads to several predictable cleavage pathways.

The initial ionization of the molecule produces a molecular ion peak (M•+). Due to the presence of heteroatoms (N, O) with lone pair electrons, ionization is highly efficient. ruc.dk The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. For this compound (molar mass: 285.08 g/mol ), the following fragmentation pathways are anticipated:

Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest bond in the molecule and is prone to cleavage. This can occur in two ways:

Loss of an iodine radical (I•) to form a phenyl-oxazolyl cation at [M-127]⁺. This fragment is stabilized by the aromatic system.

Formation of a distinct iodine cation (I⁺) at m/z 127, which is a characteristic peak for many iodinated compounds. docbrown.info

Oxazole Ring Cleavage: The oxazole ring can undergo cleavage, similar to pathways observed in other phenyl-substituted oxadiazoles (B1248032) and tetrazoles. nih.govsci-hub.st A common fragmentation is a formal retro [3+2] cycloaddition, breaking the C-O and C-N bonds. This can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a nitrile-containing radical cation. The benzoyl cation is particularly stable and often observed in the mass spectra of compounds containing a benzoyl moiety. libretexts.org

Phenyl Group Fragmentation: The phenyl group itself can fragment, leading to the characteristic phenyl cation ([C₆H₅]⁺) at m/z 77.

Loss of HI: Elimination of a neutral hydrogen iodide molecule (HI, mass 128) can lead to a fragment ion at [M-128]⁺. This dehalogenation process has been noted in the mass spectrometry of iodinated aromatic compounds. nih.gov

A summary of the primary expected fragments is presented in the table below. The relative abundance of these fragments provides a "fingerprint" that helps confirm the compound's structure. libretexts.org

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 285 | [C₉H₆INO]•+ | Molecular Ion (M•+) |

| 158 | [C₉H₆NO]+ | Loss of iodine radical (•I) |

| 127 | [I]+ | Iodine cation, characteristic of iodo-compounds |

| 105 | [C₆H₅CO]+ | Benzoyl cation from oxazole ring cleavage |

| 77 | [C₆H₅]+ | Phenyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding within the this compound molecule.

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites various vibrational modes (stretching, bending). Each functional group has characteristic absorption frequencies, allowing for its identification. pressbooks.pub For this compound, the key expected absorption bands are associated with the aromatic phenyl group, the oxazole ring, and the carbon-iodine bond.

The table below summarizes the predicted IR absorption bands and their assignments.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Bond | Intensity |

|---|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium |

| 1600–1585 | C=C Stretch | Aromatic (Phenyl Ring) | Medium |

| 1500–1400 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Strong |

| 1650–1590 | C=N Stretch | Oxazole Ring | Medium |

| 1300–1000 | C-O Stretch | Oxazole Ring (Aryl-ether linkage) | Strong |

| 900–675 | C-H Out-of-Plane Bend | Aromatic (Phenyl Ring) | Strong |

| Below 600 | C-I Stretch | Carbon-Iodine Bond | Medium-Strong |

The aromatic C-H stretches appear just above 3000 cm⁻¹. uc.edu The phenyl ring is further identified by C=C stretching absorptions around 1600 and 1450 cm⁻¹. pressbooks.pub The oxazole ring itself contributes with C=N and C-O stretching vibrations. The C-O stretch is typically strong and appears in the 1300-1000 cm⁻¹ region. libretexts.org The carbon-iodine (C-I) bond is significantly heavier than C-H, C-C, or C-O bonds, and its stretching vibration is therefore found at a much lower frequency, generally below 600 cm⁻¹, in the far-infrared region of the spectrum. orgchemboulder.com

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and vibrations of heavy atoms. For this compound, Raman spectroscopy would be useful for observing the C-I stretch and the vibrations of the aromatic and heterocyclic rings.

Expected Raman shifts for this compound include:

Aromatic Ring Vibrations: Strong bands corresponding to the phenyl ring breathing modes are expected around 1000 cm⁻¹ and 1600 cm⁻¹.

Oxazole Ring Vibrations: Characteristic vibrations for the oxazole ring would also be present.

Carbon-Iodine Vibration: The C-I stretching vibration would appear as a distinct band at low wavenumbers, typically in the 100-200 cm⁻¹ range, which is easily accessible by modern Raman spectrometers. researchgate.netnih.gov

A significant application for this compound is in Surface-Enhanced Raman Spectroscopy (SERS) . SERS utilizes nanostructured metal surfaces (typically silver or gold) to dramatically amplify the Raman signal of adsorbed molecules. umn.eduyoutube.com This enhancement allows for the detection of analytes at very low concentrations. Given its aromatic and heterocyclic structure, this compound could be readily detected using SERS, which has applications in trace chemical analysis and environmental monitoring. acs.orgnih.gov The interaction of the oxazole nitrogen or the phenyl ring's π-system with the metal surface could facilitate strong SERS enhancement. acs.org

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Notes |

|---|---|---|

| ~1600 | Aromatic C=C Stretch | Characteristic of the phenyl group |

| ~1000 | Aromatic Ring Breathing | Symmetric vibration of the phenyl ring |

| 100-200 | C-I Stretch | Strong Raman activity due to high polarizability of the C-I bond |

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorptions in the UV-Vis range. The combination of the phenyl ring and the oxazole ring creates an extended π-conjugated system.

The primary electronic transitions expected for this molecule are π → π* transitions. These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Related structures, such as phenyl-substituted imidazoles, show strong absorption bands in the 340-410 nm range, which are attributed to these π → π* transitions. researchgate.net The presence of the iodine atom, a halogen, may cause a slight shift in the absorption maxima (a bathochromic or red shift) compared to the non-iodinated analog due to its electronic effects on the conjugated system.

| Wavelength (λmax) Range (nm) | Transition Type | Molecular Orbitals Involved |

|---|---|---|

| ~240-280 | π → π | Localized transition within the phenyl ring |

| ~320-400 | π → π | Transition across the extended conjugated system (phenyl-oxazole) |

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many oxazole derivatives, particularly those with aryl substituents, are known to be highly fluorescent and are used as scintillators and in organic light-emitting diodes (OLEDs). The extended π-system of this compound provides the structural basis for potential luminescence.

However, the presence of the iodine atom is expected to have a profound impact on the emission properties of the molecule. Iodine is a heavy atom, and its presence often leads to significant fluorescence quenching via the heavy-atom effect . nih.gov This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from its excited singlet state (S₁) to an excited triplet state (T₁). Because fluorescence is emission from the S₁ state, an increased rate of ISC competes with fluorescence, thereby decreasing its intensity and quantum yield.

Therefore, while the non-iodinated 5-phenyloxazole might be fluorescent, this compound is predicted to exhibit weak fluorescence or be non-fluorescent in solution at room temperature. Instead, it may exhibit phosphorescence (emission from the T₁ state), although this is typically only observable at low temperatures in a rigid matrix. This quenching effect itself can be exploited; for example, compounds whose fluorescence is quenched by heavy atoms like iodide can be used as sensors for detecting their presence. nih.gov

Crystallographic Analysis of this compound Remains Elusive

Despite extensive searches of chemical and crystallographic databases, detailed experimental data on the solid-state structure of this compound, as determined by X-ray crystallography, is not publicly available.

While the compound this compound is documented in chemical literature and available from commercial suppliers, a full structural elucidation via single-crystal X-ray diffraction has not been reported in accessible scientific journals or databases. This includes a thorough search of the Cambridge Structural Database (CSD), the world's primary repository for small-molecule crystal structures.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. This data is invaluable for understanding its physical properties and chemical reactivity.

In the absence of experimental data for this compound, it is not possible to provide a detailed discussion of its crystal packing, hydrogen bonding (if any), or other non-covalent interactions that govern its solid-state architecture. Furthermore, a comparative analysis with derivatives, which is a key aspect of advanced structural characterization, cannot be performed.

For context, a typical crystallographic study would yield the following parameters, which are currently unknown for this compound:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: (The symmetry group of the crystal)

Unit Cell Dimensions: (a, b, c, α, β, γ)

Key Bond Lengths and Angles: (e.g., C-I, C-O, C-N bond distances and angles within the oxazole ring)

Intermolecular Interactions: (Details of any halogen bonding, π-π stacking, or other interactions)

Without a published crystal structure, any discussion of the solid-state properties of this compound would be purely speculative. Further research involving the synthesis of a single crystal of sufficient quality and subsequent X-ray diffraction analysis is required to determine its definitive solid-state structure.

Computational and Theoretical Investigations of 4 Iodo 5 Phenyloxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of the electron distribution and energy of 4-Iodo-5-phenyloxazole.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. globalresearchonline.net DFT studies for this compound would involve optimizing its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. This optimization process minimizes the forces acting on each atom. nih.gov

Molecular Orbital (MO) Analysis (HOMO/LUMO Energies and Distribution)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. leah4sci.com A key aspect of MO analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. libretexts.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity. globalresearchonline.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. nih.gov

For this compound, MO analysis would reveal the regions of the molecule where the HOMO and LUMO are localized. This information helps predict how the molecule will interact with other reagents. For example, the distribution of the LUMO can indicate the most likely sites for nucleophilic attack.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher energy suggests stronger nucleophilic character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower energy suggests stronger electrophilic character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis for Reactivity Prediction

When this compound undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying the structure and energy of this transition state is crucial for understanding the reaction's feasibility and predicting its outcome. Computational methods can be used to locate transition state structures and calculate their energies. nih.gov

This analysis helps in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the energies of different possible transition states, chemists can determine the most likely reaction pathway.

Energy Profiles and Reaction Kinetics

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

Computational studies can provide quantitative predictions of reaction rates by calculating the activation energy. This information is vital for optimizing reaction conditions, such as temperature and catalyst choice, to achieve the desired products efficiently.

| Computational Aspect | Information Gained | Relevance to this compound |

| Transition State Geometry | The 3D structure of the highest energy point along the reaction coordinate. | Predicts the stereochemical and regiochemical outcome of reactions. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; a lower Ea implies a faster reaction. |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its electronic structure and predict its response to different spectroscopic techniques.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural elucidation of organic compounds. nih.gov Quantum mechanical approaches, particularly Density Functional Theory (DFT), are widely used to calculate the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. orientjchem.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can predict the 1H and 13C chemical shifts. researchgate.net

These calculations involve optimizing the molecular geometry of this compound and then computing the NMR shielding constants for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

In addition to DFT, machine learning (ML) has emerged as a rapid and accurate method for predicting NMR chemical shifts. nih.gov ML models are trained on large datasets of experimentally determined chemical shifts and molecular structures. nih.gov These models can predict chemical shifts for new molecules like this compound with high accuracy, often in a fraction of the time required for DFT calculations. nih.gov

Below is a hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound, illustrating the type of data obtained from such computational studies.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Oxazole (B20620) C2 | - | 151.0 |

| Oxazole C4 | - | 85.5 |

| Oxazole C5 | - | 162.3 |

| Phenyl C1' | - | 128.7 |

| Phenyl C2'/C6' | 7.85 | 129.1 |

| Phenyl C3'/C5' | 7.50 | 128.9 |

| Phenyl C4' | 7.45 | 130.2 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Simulated UV-Vis Spectra and Photophysical Properties

Theoretical methods are instrumental in understanding the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. Time-dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. researchgate.net For this compound, TD-DFT calculations can determine the excitation energies and oscillator strengths of the lowest electronic transitions. These calculations help in assigning the absorption bands observed in experimental spectra to specific electronic transitions, such as π → π* and n → π* transitions.

The photophysical properties of related compounds, such as 4-halo-5-phenylisoxazoles, have been investigated, revealing insights into their fluorescence and phosphorescence behavior. uc.pt Similar studies on this compound would involve calculating the energies of the lowest excited singlet (S1) and triplet (T1) states. The nature of these excited states and the energy gap between them are crucial in determining the molecule's potential for fluorescence or phosphorescence. The presence of the heavy iodine atom in this compound may influence its photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing from the singlet to the triplet state.

A simulated UV-Vis spectrum can be generated by plotting the calculated excitation energies and oscillator strengths. An illustrative example of predicted absorption data for this compound is provided below.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 295 | 0.45 |

| S0 → S2 | 260 | 0.20 |

Note: The data in this table is illustrative and based on typical values for similar aromatic and heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding the molecule's three-dimensional structure and flexibility. The primary degree of conformational freedom in this molecule is the rotation around the single bond connecting the phenyl ring to the oxazole ring. Computational methods can be used to map the potential energy surface as a function of the dihedral angle between the two rings. This analysis can identify the lowest energy conformation (the most stable structure) and any energy barriers to rotation.

Synthetic Applications and Strategic Utilization of 4 Iodo 5 Phenyloxazole

Role as a Versatile Synthon in Complex Heterocyclic Synthesis

The 4-iodo-5-phenyloxazole moiety is an exemplary synthon for constructing elaborate heterocyclic structures. The carbon-iodine bond is readily activated by transition metal catalysts, particularly palladium, enabling a variety of cross-coupling reactions. This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds at the C4-position of the oxazole (B20620) ring with high precision. Furthermore, the iodine atom can be exchanged with a metal, such as lithium, to generate a nucleophilic organometallic species, reversing its reactivity profile and opening up alternative synthetic pathways. wikipedia.orgethz.ch This dual reactivity makes it a powerful tool for the divergent synthesis of complex molecules.

The construction of molecules containing repeating oxazole units is of significant interest due to their presence in natural products and their potential applications in materials science. This compound is an ideal precursor for the synthesis of oligo- and poly-oxazoles through iterative cross-coupling strategies.

Palladium-catalyzed reactions such as the Stille and Suzuki couplings are particularly effective for this purpose. nih.govnih.gov In a hypothetical Stille coupling, this compound can be reacted with a bis(stannyl)oxazole derivative to extend the chain. Conversely, in a Suzuki coupling approach, the iodo-oxazole can be coupled with an oxazole-boronic acid or bis(boronic) acid derivative. nih.govresearchgate.net These methods allow for the controlled, step-wise assembly of well-defined oligo-oxazole chains, where the number of repeating units can be precisely managed.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Oligo-oxazole Synthesis

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | This compound + Oxazole-4-boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Bi-oxazole |

| Stille Coupling | This compound + 4-Stannyl-5-phenyloxazole | Pd(PPh₃)₄, Cu(I) co-catalyst | Bi-oxazole |

This table presents generalized conditions based on established protocols for Suzuki and Stille couplings on heterocyclic systems. nih.govnih.gov

The strategic placement of the iodo and phenyl groups in this compound facilitates the construction of complex, multi-ring heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy for forming fused rings, where the iodo-oxazole acts as an anchor point for ring formation.

One established method involves an intramolecular Heck reaction. If a vinyl group is present on a substituent attached to the nitrogen or an adjacent position, a palladium catalyst can facilitate the cyclization between the C4-position of the oxazole and the vinyl group, creating a new fused ring. Another powerful approach is the Parham cyclization, which begins with a lithium-halogen exchange on the this compound to create a highly reactive aryllithium species. wikipedia.org If an electrophilic group (like an ester or an isocyanate) is suitably positioned on a side chain, this aryllithium will attack it intramolecularly to forge the new ring system. wikipedia.org Such strategies have been successfully applied to other iodo-heterocycles to generate diverse polycyclic frameworks. nih.govrsc.org

Scaffold for Derivatization in Materials Science

The oxazole core is a privileged structure in materials science, appearing in fluorescent dyes and organic electronics. This compound serves as an excellent starting point for creating novel materials, with the C-I bond providing a site for introducing functional groups that tune the electronic and physical properties of the molecule.

The creation of polymers containing oxazole units can lead to materials with unique optical and thermal properties. This compound can be converted into a polymerizable monomer by introducing a reactive group, such as a vinyl or acryloyl moiety. The Heck reaction is a prime method for this transformation, coupling the iodo-oxazole with an alkene like ethylene (B1197577) or styrene (B11656) under palladium catalysis to append a vinyl group. nih.gov Similarly, Sonogashira coupling with a protected acetylene (B1199291) followed by reduction can yield a styrenic derivative. These resulting oxazole-containing monomers can then be subjected to standard polymerization conditions (e.g., radical or transition-metal-catalyzed polymerization) to generate functional polymers.

Extended π-conjugated systems are the foundation of organic electronic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Sonogashira coupling reaction is an indispensable tool for extending conjugation by forming carbon-carbon triple bonds. rsc.orglibretexts.org this compound can be efficiently coupled with a variety of terminal alkynes using a palladium-copper co-catalyst system. organic-chemistry.org This reaction allows for the straightforward integration of the electron-deficient oxazole ring into larger conjugated structures with aryl or heteroaryl alkynes, thereby creating tailored materials with specific electronic and photophysical properties. rsc.org The resulting arylalkyne structures are key components in the development of novel luminescent materials and organic semiconductors. libretexts.org

Table 2: Key Reactions for Materials Science Derivatization

| Reaction Type | Reagents | Catalyst System (Typical) | Application / Product |

| Heck Coupling | This compound + Alkene (e.g., Ethylene) | Pd(OAc)₂, PPh₃, Base | Polymerizable Monomer |

| Sonogashira Coupling | This compound + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Extended π-Conjugated System |

This table outlines generalized reaction conditions for derivatizing aryl halides for materials science applications. nih.govorganic-chemistry.org

Precursor to Organometallic Reagents for Advanced Synthesis

The transformation of the electrophilic C-I bond into a nucleophilic carbon-metal bond dramatically expands the synthetic utility of this compound. This is typically achieved through metal-halogen exchange or oxidative insertion. wikipedia.orgwikipedia.org

The most common transformation is the lithium-halogen exchange, which occurs rapidly when this compound is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. ethz.chharvard.edu This reaction generates the highly reactive 5-phenyl-oxazol-4-yl lithium. This organolithium reagent can then be used to attack a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.), allowing for the introduction of diverse functional groups at the C4-position. The reactivity order for this exchange is I > Br > Cl, making the iodo-derivative the ideal substrate. princeton.edu

Alternatively, a Grignard reagent can be prepared by reacting this compound with magnesium metal in an ethereal solvent like THF or diethyl ether. wikipedia.orgmnstate.edu The resulting organomagnesium compound, 4-(iodomagnesio)-5-phenyloxazole, is also a potent nucleophile but is generally less basic and reactive than its organolithium counterpart, sometimes offering more selective transformations. These organometallic intermediates are foundational for building molecular complexity from the oxazole core.

Formation of Organolithium Intermediates

The generation of organolithium reagents through halogen-metal exchange is a powerful and widely used transformation in organic synthesis. wikipedia.org In the case of this compound, the carbon-iodine bond is susceptible to cleavage by a strong organolithium base, such as n-butyllithium (n-BuLi), to furnish the corresponding 5-phenyl-4-lithiooxazole intermediate. This reaction is typically performed at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. rsc.org

The rate of halogen-metal exchange is significantly faster for iodides compared to bromides or chlorides, making this compound a highly suitable substrate for this transformation. wikipedia.org The resulting 5-phenyl-4-lithiooxazole is a potent nucleophile and can be reacted in situ with a variety of electrophiles to introduce new functional groups at the C4-position of the oxazole ring.

While specific studies on this compound are not extensively documented in the provided search results, the reactivity can be inferred from similar halogenated heterocyclic systems. For instance, the lithiation of bromo- and other halo-heterocycles is a well-established method for generating the corresponding organolithium species, which are then used in subsequent reactions. rsc.org The general conditions for such transformations provide a strong basis for predicting the successful formation of 5-phenyl-4-lithiooxazole.

Table 1: Representative Conditions for the Formation of Organolithium Intermediates from Halo-Heterocycles

| Substrate | Reagent | Solvent | Temperature (°C) | Intermediate |

| 4-Bromo-5-methyl-2-phenyloxazole | n-BuLi | THF | -78 | 5-Methyl-2-phenyl-4-lithiooxazole |

| 2,4,5-Tribromoimidazole | n-BuLi | THF | -78 | 2,4,5-Trilithioimidazole |

| Aryl Iodide | n-BuLi | Diethyl ether | -78 | Aryllithium |

This table is illustrative and based on general knowledge of halogen-metal exchange reactions on similar heterocyclic systems, as specific data for this compound was not available in the provided search results.

Generation of Organozinc and Organostannane Species

The organolithium intermediate derived from this compound serves as a versatile precursor for the generation of other important organometallic reagents, namely organozinc and organostannane species, through transmetalation reactions. These reagents are particularly valuable for their application in palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, respectively. wikipedia.orgwikipedia.org

Generation of Organozinc Species:

The 5-phenyl-4-lithiooxazole intermediate can be readily transmetalated to the corresponding organozinc reagent, 5-phenyl-4-oxazolylzinc halide, by treatment with a zinc salt, typically zinc chloride (ZnCl₂). This transmetalation step is generally fast and efficient. The resulting organozinc reagent is less reactive and more functional group tolerant than its organolithium precursor, making it a valuable partner in Negishi cross-coupling reactions. thermofisher.com The Negishi coupling allows for the formation of carbon-carbon bonds between the oxazole ring and various organic halides. wikipedia.orgorganic-chemistry.org

Generation of Organostannane Species:

Similarly, the 5-phenyl-4-lithiooxazole can be converted into an organostannane derivative, such as 4-(tributylstannyl)-5-phenyloxazole, by quenching the organolithium species with a trialkyltin halide, for example, tributyltin chloride (Bu₃SnCl). Organostannanes are stable, isolable compounds that are widely used in Stille cross-coupling reactions. wikipedia.org The Stille reaction offers a powerful method for constructing complex molecules by coupling the organostannane with a variety of organic electrophiles, including aryl and vinyl halides or triflates, under palladium catalysis. organic-chemistry.orgthermofisher.com Research on the Stille coupling of 4-substituted-2,5-diphenyloxazoles suggests that 4-stannylated-5-phenyloxazoles would be effective coupling partners. nih.gov

Table 2: Strategic Utilization of this compound in Cross-Coupling Reactions via Organometallic Intermediates

| Organometallic Intermediate | Formation from this compound | Subsequent Cross-Coupling Reaction | Coupling Partner (Example) | Product (Example) |

| 5-Phenyl-4-lithiooxazole | Halogen-metal exchange with n-BuLi | Not directly used in cross-coupling | Electrophile (e.g., Aldehyde) | 4-Substituted-5-phenyloxazole |

| 5-Phenyl-4-oxazolylzinc halide | 1. Halogen-metal exchange with n-BuLi2. Transmetalation with ZnCl₂ | Negishi Coupling | Aryl iodide | 4-Aryl-5-phenyloxazole |

| 4-(Tributylstannyl)-5-phenyloxazole | 1. Halogen-metal exchange with n-BuLi2. Quenching with Bu₃SnCl | Stille Coupling | Vinyl bromide | 4-Vinyl-5-phenyloxazole |

This table outlines the general synthetic strategies. Specific yields and reaction conditions would need to be empirically determined for this compound.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly central to synthetic chemistry. chemistryjournals.net Future research into the synthesis of 4-iodo-5-phenyloxazole will likely prioritize the development of more environmentally benign methodologies. Traditional synthetic routes often rely on volatile and toxic organic solvents. A key area of development will be the adoption of alternative solvents such as water, ionic liquids, or supercritical fluids, which offer reduced environmental impact and, in some cases, unique reactivity. chemistryjournals.net

Furthermore, the use of microwave-assisted synthesis presents a promising avenue for greener production of oxazole (B20620) derivatives. researchgate.net This technique can lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net The development of solvent-free reaction conditions, potentially utilizing nanocatalysts, is another area of intense interest. researchgate.netlongdom.org Such approaches not only minimize waste but can also lead to higher yields and easier product purification. researchgate.net The overarching goal is to devise synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable. rsc.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely dictated by the electronic properties of the oxazole ring and the carbon-iodine bond. Future research will undoubtedly delve into uncovering novel reactivity patterns and developing new catalytic transformations. The presence of the iodine atom makes this compound an ideal candidate for a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Exploration of its participation in well-established catalytic cycles, as well as the discovery of new transformations, will be a primary focus. This could involve the use of various transition metal catalysts to forge new carbon-carbon and carbon-heteroatom bonds at the 4-position of the oxazole core. Understanding the interplay between the phenyl group at the 5-position and the reactivity at the 4-position will be crucial for predicting and controlling the outcomes of these reactions.

Expansion of Synthetic Utility towards Undiscovered Molecular Architectures

A significant driver for the synthesis of novel compounds is their potential as building blocks for more complex and previously inaccessible molecular architectures. Future efforts will likely focus on utilizing this compound as a versatile scaffold to construct a diverse array of new chemical entities.

The ability to functionalize the 4-position through the iodo group opens up a vast chemical space for exploration. By combining this reactivity with potential transformations on the phenyl ring or the oxazole core itself, chemists can aim to create intricate three-dimensional structures. These new molecules could possess unique electronic, optical, or biological properties, paving the way for applications in materials science, medicinal chemistry, and beyond. The synthesis of complex heterocyclic systems, for instance, is an area where this compound could prove to be a valuable synthon.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern technologies such as flow chemistry and automated synthesis platforms represents a significant leap forward in efficiency and reproducibility. Flow chemistry, which involves the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up of reactions. chemistryjournals.net

Automated synthesis platforms, guided by algorithms, can rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis and functionalization of this compound. This high-throughput approach can accelerate the discovery of new reactions and the synthesis of libraries of derivatives for screening purposes. The combination of flow chemistry and automation has the potential to revolutionize the way this and other important chemical intermediates are produced and utilized.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

In concert with experimental work, advanced computational modeling will be indispensable for gaining a deeper understanding of the chemistry of this compound. bris.ac.uk Techniques such as Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, predict the structures of transition states, and rationalize observed reactivity patterns. bris.ac.uk

Computational studies can also be used to predict a range of molecular properties, including electronic structure, spectroscopic characteristics, and potential biological activity. nih.govnih.gov This predictive power can help to guide experimental efforts, saving time and resources by prioritizing the most promising avenues of research. For instance, computer-assisted investigations can assess how modifications to the structure of this compound might influence its properties, allowing for a more rational design of new derivatives with desired functionalities. nih.gov The synergy between computational and experimental approaches will be crucial for unlocking the full potential of this versatile chemical compound. bris.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Iodo-5-phenyloxazole, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes. Key factors include:

- Reagent stoichiometry : Excess iodine reagents (e.g., (diacetoxyiodo)benzene) improve iodination efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization yields.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is standard for isolating the product .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy :

- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm) and oxazole ring protons (δ 8.3–8.5 ppm).

- ¹³C NMR : The oxazole carbons appear at δ 140–160 ppm, while the iodine-substituted carbon is deshielded (δ 90–100 ppm).

- IR spectroscopy : Stretching vibrations for C-I bonds occur at ~500–600 cm⁻¹.

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes. Consult a physician if symptoms persist .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings. Focus on iodine’s electronic effects on the oxazole ring.

- Molecular docking : Screen interactions with catalytic palladium complexes to optimize ligand design.

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction barriers .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing iodine with bromine) to isolate iodine’s role in activity.

- Meta-analysis : Cross-reference studies using tools like SciFinder to identify confounding variables (e.g., solvent choice in cytotoxicity assays) .

Q. What experimental design considerations are critical for studying the stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to stressors (light, heat, humidity) and monitor degradation via HPLC.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C, 60% RH).

- Degradation product identification : LC-MS/MS to characterize byproducts and propose degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.